9-(2/',3/'-Dideoxy-2/'-fluoroarabinofuranosyl)purine
Description
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine is a synthetic nucleoside analog. It is structurally similar to naturally occurring nucleosides but has been modified to include a fluorine atom and lacks the 2’ and 3’ hydroxyl groups. This compound is of significant interest in medicinal chemistry due to its potential antiviral and anticancer properties .
Properties
CAS No. |
132722-90-8 |
|---|---|
Molecular Formula |
C10H11FN4O2 |
Molecular Weight |
238.22 g/mol |
IUPAC Name |
[(2S,4S,5R)-4-fluoro-5-purin-9-yloxolan-2-yl]methanol |
InChI |
InChI=1S/C10H11FN4O2/c11-7-1-6(3-16)17-10(7)15-5-14-8-2-12-4-13-9(8)15/h2,4-7,10,16H,1,3H2/t6-,7-,10+/m0/s1 |
InChI Key |
FDVQUYZZLFRUIS-MHYGZLNHSA-N |
SMILES |
C1C(OC(C1F)N2C=NC3=CN=CN=C32)CO |
Isomeric SMILES |
C1[C@H](O[C@H]([C@H]1F)N2C=NC3=CN=CN=C32)CO |
Canonical SMILES |
C1C(OC(C1F)N2C=NC3=CN=CN=C32)CO |
Other CAS No. |
132722-90-8 |
Synonyms |
2'-F-ara-ddP 9-(2',3'-dideoxy-2'-fluoroarabinofuranosyl)purine |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of the sugar moiety, 2’,3’-dideoxy-2’-fluoroarabinofuranose.
Glycosylation: The sugar moiety is then glycosylated with a purine base, usually adenine, under acidic conditions to form the nucleoside.
Purification: The resulting compound is purified using chromatographic techniques to obtain the desired product.
Industrial Production Methods
Industrial production of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large-scale synthesis of the sugar moiety and purine base.
Automated Glycosylation: Use of automated systems to perform glycosylation reactions efficiently.
High-Throughput Purification: Employing high-throughput chromatographic methods to purify the compound.
Chemical Reactions Analysis
Types of Reactions
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the purine base or the sugar moiety.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide or thiols.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may have different biological activities and properties .
Scientific Research Applications
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of other nucleoside analogs.
Biology: Studied for its effects on cellular processes and DNA synthesis.
Medicine: Investigated for its potential antiviral and anticancer properties.
Industry: Utilized in the development of pharmaceuticals and diagnostic tools.
Mechanism of Action
The mechanism of action of 9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine involves its incorporation into DNA or RNA, leading to chain termination. This compound targets viral polymerases and cellular enzymes, disrupting nucleic acid synthesis and inhibiting viral replication or cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2’,3’-Dideoxyadenosine: Lacks the fluorine atom but is also a nucleoside analog.
2’-Fluoro-2’-deoxyadenosine: Contains a fluorine atom but retains the 3’ hydroxyl group.
3’-Deoxy-3’-fluoroadenosine: Similar structure but with different positioning of the fluorine atom.
Uniqueness
9-(2’,3’-Dideoxy-2’-fluoroarabinofuranosyl)purine is unique due to its specific structural modifications, which confer distinct biological activities and potential therapeutic applications .
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